

Technical Guide: 3,5-Bis(trifluoromethyl)benzoic Acid

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Compound of Interest

Compound Name: 3,4-Bis(trifluoromethyl)benzoic acid

Cat. No.: B165913

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Introduction

This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzoic acid, a significant building block in medicinal chemistry and organic synthesis. While the initial topic of interest was **3,4-Bis(trifluoromethyl)benzoic acid** (CAS Number: 133804-66-7)[1][2], publicly available technical data, including experimental protocols and applications in drug development, is limited for this specific isomer. In contrast, the 3,5-isomer, 3,5-Bis(trifluoromethyl)benzoic acid, is extensively documented and plays a crucial role in the synthesis of various pharmaceutical compounds.[3][4] This guide will therefore focus on the properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)benzoic acid.

This compound is a derivative of benzoic acid and is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the benzene ring. These electron-withdrawing groups significantly influence the molecule's chemical properties and reactivity. It is a key intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases, psychiatric disorders, and emesis.[3][4]

Physicochemical Properties

The key physicochemical properties of 3,5-Bis(trifluoromethyl)benzoic acid are summarized in the table below.

Property	Value	Reference
CAS Number	725-89-3	[4][5][6][7][8]
Molecular Formula	C9H4F6O2	[2][4][6][7]
Molecular Weight	258.12 g/mol	[4][5][6][8]
Appearance	White to light yellow crystal powder	[4]
Melting Point	142-143 °C	[4][5][8]
Boiling Point	223.9±40.0 °C (Predicted)	[4]
Solubility	Slightly soluble in water. Soluble in CD3OD, DMSO-d6, and CDCl3.	[4][9]
EINECS Number	211-970-1	[4][5][6]

Synthesis Protocol: Grignard Reaction

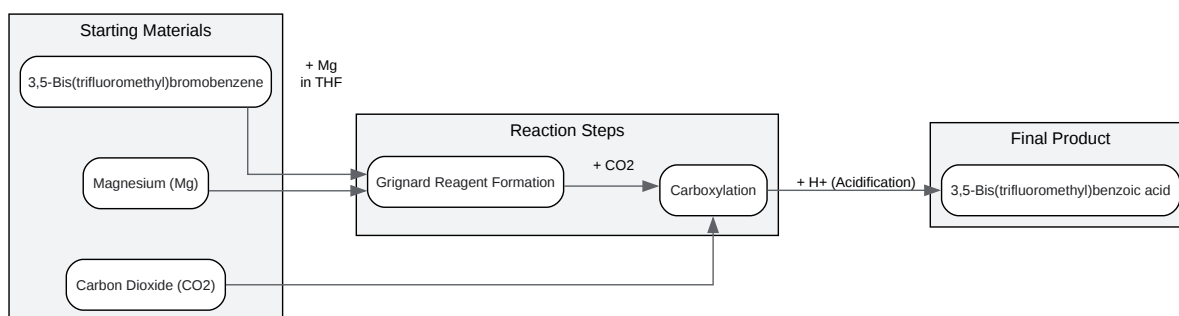
A common and effective method for the synthesis of 3,5-Bis(trifluoromethyl)benzoic acid is through the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene.[3] This process offers a high yield and is adaptable for large-scale manufacturing.[3]

Experimental Protocol:

- Grignard Reagent Formation:** 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium turnings in an anhydrous tetrahydrofuran (THF) solvent to form the corresponding Grignard reagent. The reaction is typically initiated with a small crystal of iodine and maintained under an inert atmosphere (e.g., nitrogen or argon).
- Carboxylation:** The freshly prepared Grignard reagent solution is then cooled to a low temperature, preferably below 0°C, and treated with a constant pressure of carbon dioxide (CO2) gas.[3] The CO2 can be bubbled through the solution or added as dry ice.
- Acidification:** After the carboxylation is complete, the reaction mixture is quenched by the addition of a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt

and yield the final product, 3,5-Bis(trifluoromethyl)benzoic acid.[3]

- Purification: The crude product can be purified by crystallization from an appropriate solvent system.[3]



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Synthesis of 3,5-Bis(trifluoromethyl)benzoic acid.

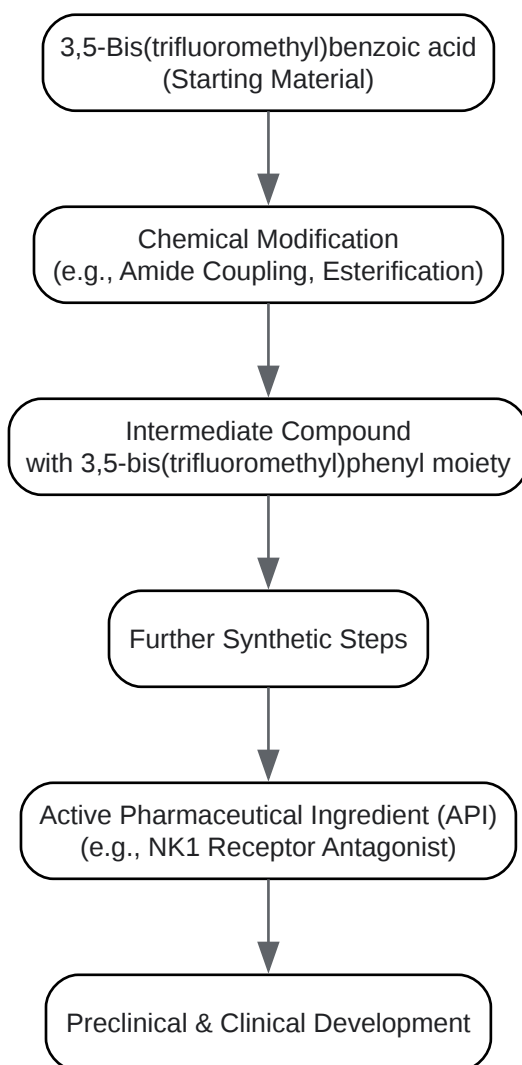
Applications in Drug Development

3,5-Bis(trifluoromethyl)benzoic acid is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the neurokinin-1 (NK1) receptor.[3][4] The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P. Antagonists of this receptor have shown therapeutic potential in a variety of conditions.

Role as a Precursor for NK1 Receptor Antagonists:

The development of potent and selective NK1 receptor antagonists often involves the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety. This group is known to enhance the binding affinity and pharmacokinetic properties of the drug candidates. 3,5-Bis(trifluoromethyl)benzoic acid serves as a versatile starting material for introducing this key structural feature into more complex molecules.

The general workflow for its use in drug development is outlined below.



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Use in Pharmaceutical Synthesis.

Safety and Handling

3,5-Bis(trifluoromethyl)benzoic acid is classified as an irritant.[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5][8]

Conclusion

3,5-Bis(trifluoromethyl)benzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it a key component in the design of modern therapeutics, particularly NK1 receptor antagonists. The well-established synthesis protocols allow for its efficient production, ensuring its continued importance in drug discovery and development.

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